molecular formula C8H11NO2 B140941 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) CAS No. 127745-59-9

4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)

Katalognummer: B140941
CAS-Nummer: 127745-59-9
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: LMLFWALLPVKQBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azatricyclo[22102,6]heptane-1-carboxylic acid, methyl ester (9CI) is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

The synthesis of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) typically involves a carbonium ion-mediated rearrangement. One efficient method involves the preparation of 1-methoxycarbonyl-4-azatricyclo[2.2.1.0~2,6~]heptane through this rearrangement process . The reaction conditions often require specific reagents and solvents to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lead(IV) acetate for oxidation and other specific reagents depending on the desired transformation . The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. . Its unique structure makes it a valuable tool for researchers exploring new chemical reactions and mechanisms.

Wirkmechanismus

The mechanism of action of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) can be compared to other tricyclic compounds such as bicyclo[4.1.0]heptenes and tricyclo[2.2.1.0~2,6~]heptane derivatives . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) lies in its specific arrangement of atoms and the resulting chemical properties.

Eigenschaften

CAS-Nummer

127745-59-9

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

methyl 4-azatricyclo[2.2.1.02,6]heptane-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-7(10)8-4-9-2-5(8)6(8)3-9/h5-6H,2-4H2,1H3

InChI-Schlüssel

LMLFWALLPVKQBH-UHFFFAOYSA-N

SMILES

COC(=O)C12CN3CC1C2C3

Kanonische SMILES

COC(=O)C12CN3CC1C2C3

Synonyme

4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylicacid,methylester(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.